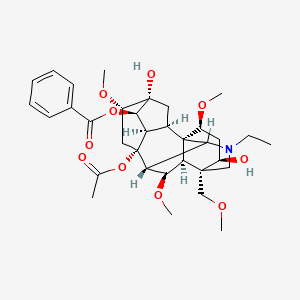![molecular formula C20H28O8 B600552 (2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 136085-37-5](/img/structure/B600552.png)
(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
作用機序
生化学分析
Biochemical Properties
Lobetyolin interacts with various enzymes and proteins, contributing to its biochemical reactions. It has shown activities against several types of cancer, notably gastric cancer . A significant biochemical reaction involves the down-regulation of glutamine metabolism by Lobetyolin, contributing to drug-induced apoptosis and tumor growth inhibition . Lobetyolin markedly reduces both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) .
Cellular Effects
Lobetyolin has profound effects on various types of cells and cellular processes. In gastric cancer cells, Lobetyolin treatment suppresses the proliferative capacity in a concentration-dependent manner . It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 . Lobetyolin induces the accumulation of reactive oxygen species (ROS) to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression .
Molecular Mechanism
Lobetyolin exerts its effects at the molecular level through various mechanisms. It promotes the phosphorylation of c-Myc and suppresses the phosphorylation of GSK3β and AKT in gastric cancer cells . The level of total Nrf2 protein is reduced after Lobetyolin treatment .
Temporal Effects in Laboratory Settings
Over time, Lobetyolin shows significant effects on cellular function in laboratory settings. It effectively restrains the growth of tumors in vivo . More studies are needed to further understand the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Lobetyolin vary with different dosages in animal models . It has been shown to suppress the proliferative capacity of gastric cancer cells in a concentration-dependent manner
Metabolic Pathways
Lobetyolin is involved in several metabolic pathways. It downregulates glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition
Transport and Distribution
Lobetyolin is transported and distributed within cells and tissues. It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 in gastric cancer cells
準備方法
ロベチオリンは、さまざまな方法で合成できます。 一般的なアプローチの1つは、Codonopsis pilosulaの根からの抽出です . 合成経路は通常、クロマトグラフィー技術を用いて化合物を単離することを含みます。 工業生産方法には、高純度のロベチオリンを得るための、大規模な抽出および精製プロセスが含まれる場合があります .
化学反応の分析
ロベチオリンは、酸化、還元、置換反応などの、いくつかのタイプの化学反応を受けます . これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ロベチオリンの酸化は、さまざまな酸化誘導体の形成につながる可能性があります .
科学研究への応用
ロベチオリンは、さまざまな科学研究への応用があります。 化学では、その独自の化学的性質と、他の生物活性化合物を合成するための前駆体としての可能性について研究されています . 生物学および医学では、ロベチオリンは、特に癌細胞の増殖を阻害し、アポトーシスを誘導する能力について、その抗癌作用について研究されています . また、特発性膜性腎症などの他の疾患の治療にも可能性を示しています . 業界では、ロベチオリンは、医薬品やニュートラシューティカルの開発に使用されています .
科学的研究の応用
Lobetyolin has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, lobetyolin is researched for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells and induce apoptosis . It has also shown potential in treating other diseases, such as idiopathic membranous nephropathy . In the industry, lobetyolin is used in the development of pharmaceuticals and nutraceuticals .
類似化合物との比較
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUDYVKKPDZHS-UPPVCQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704871 | |
| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136085-37-5 | |
| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does lobetyolin exert its anti-cancer effects?
A1: Lobetyolin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast [] and colon cancer cells []. This effect is primarily mediated through the inhibition of glutamine metabolism, a process crucial for cancer cell survival and proliferation.
Q2: What is the specific target of lobetyolin in cancer cells?
A2: Research suggests that lobetyolin targets ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake into cells. By downregulating ASCT2, lobetyolin disrupts glutamine metabolism, leading to a decrease in essential metabolites and ultimately triggering apoptosis.
Q3: Are there other signaling pathways involved in lobetyolin's anti-cancer activity?
A3: Yes, studies indicate that lobetyolin's effect on ASCT2 is modulated by the p53 tumor suppressor protein []. Additionally, the AKT/GSK3β signaling pathway appears to play a role in lobetyolin-induced downregulation of both c-Myc, a protein involved in cell growth and proliferation, and ASCT2 [].
Q4: Is there any in vivo evidence supporting lobetyolin's anti-cancer potential?
A4: While in vivo studies are limited, one study demonstrated that lobetyolin exhibited anti-cancer properties in a mouse model, further supporting its potential as an anti-cancer agent [].
Q5: What is the molecular formula and weight of lobetyolin?
A5: Lobetyolin's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.
Q6: Is there spectroscopic data available for lobetyolin?
A7: While specific spectroscopic data is not explicitly provided in the provided abstracts, various studies utilized HPLC (High-Performance Liquid Chromatography) [, , , , , ] and UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) [] for lobetyolin analysis, implying the availability of relevant spectroscopic information.
Q7: How is lobetyolin content determined in plant materials?
A8: HPLC is the primary analytical method used to determine lobetyolin content in Codonopsis pilosula and other plant materials [, , , , , ]. Various studies employed different mobile phases and detection wavelengths, suggesting method optimization for specific applications.
Q8: Are there any established quality control standards for lobetyolin?
A9: While lobetyolin is recognized as a quality marker for Codonopsis pilosula in the Chinese Pharmacopoeia, specific quantitative standards are still under investigation []. Researchers are exploring the correlation between lobetyolin content and other quality parameters, such as total polysaccharides and saponins, to develop comprehensive quality control measures for Codonopsis pilosula. [, ].
Q9: How do different cultivation and processing methods impact lobetyolin content?
A10: Research suggests that environmental factors, cultivation practices, and drying methods can significantly influence lobetyolin content in Codonopsis pilosula [, , , , , ]. For instance, the use of the plant growth regulator "Zhuanggenling" was found to decrease lobetyolin content []. Additionally, the stir-frying process used to prepare rice-processed Codonopsis Radix (RCR) leads to a decrease in lobetyolin content compared to the crude herb [].
Q10: Is there any information available regarding the pharmacokinetics of lobetyolin?
A11: A comparative pharmacokinetic study in rats indicated that lobetyolin exhibits low bioavailability after oral administration, suggesting potential challenges in its absorption or extensive metabolism []. Further research is needed to fully elucidate the ADME (absorption, distribution, metabolism, and excretion) profile of lobetyolin.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




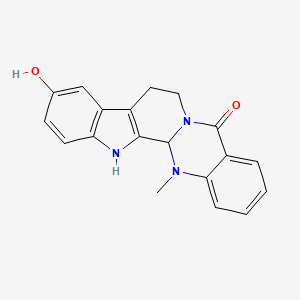
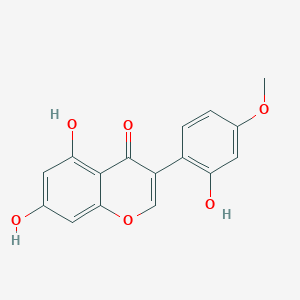

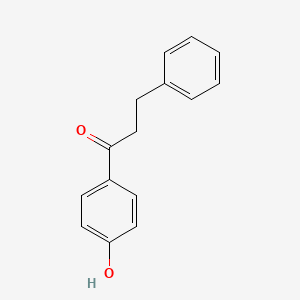
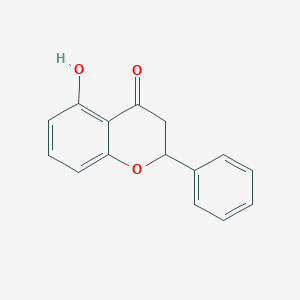
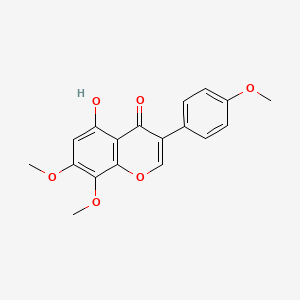
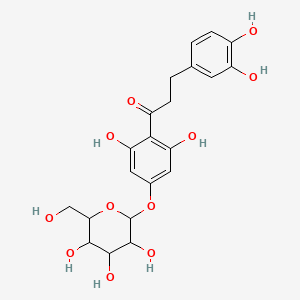
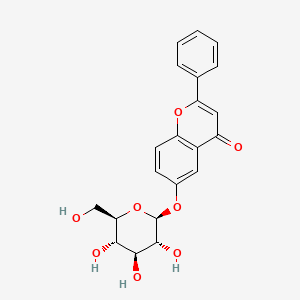
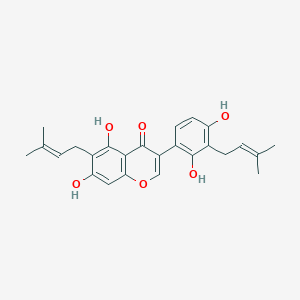
![1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B600487.png)
